REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)(Cl)[Cl:2].[Cl:7][C:8]1[CH:9]=[C:10]2[C:15](=[CH:16][C:17]=1[Cl:18])[N:14]=[C:13](O)[CH:12]=[N:11]2>P(Cl)(Cl)(Cl)=O>[Cl:2][C:13]1[CH:12]=[N:11][C:10]2[C:15](=[CH:16][C:17]([Cl:18])=[C:8]([Cl:7])[CH:9]=2)[N:14]=1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C2N=CC(=NC2=CC1Cl)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for a period of 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The mixture was then poured onto ice
|
Type
|
FILTRATION
|
Details
|
the precipitate collected by filtration
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC2=CC(=C(C=C2N=C1)Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |